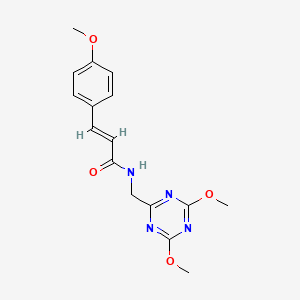

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-22-12-7-4-11(5-8-12)6-9-14(21)17-10-13-18-15(23-2)20-16(19-13)24-3/h4-9H,10H2,1-3H3,(H,17,21)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGARSATSTVEDG-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with an appropriate acrylamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent and base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The triazine ring and methoxyphenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on:

- Heterocyclic core : 1,3,5-triazine, pyridine, or indole.

- Substituents : Methoxy, hydroxy, or halogen groups on aromatic rings.

- Backbone : Acrylamide vs. vinyl or ester linkages.

Table 1: Structural Comparison of Key Analogs

Key Observations :

- The triazine core in the target compound and TRI enhances antifungal activity compared to non-heterocyclic analogs like 23a .

- Methoxy vs. hydroxy substituents : The para-methoxy group in the target compound improves metabolic stability over 23a’s para-hydroxy group, which may undergo glucuronidation .

- Acrylamide backbone in the target compound and 5b enables covalent binding to biological targets (e.g., kinases or fungal enzymes) compared to TRI’s non-reactive vinyl linkage .

Antifungal Activity :

- The target compound and TRI both inhibit C. albicans, likely due to the triazine core’s interaction with fungal enzymes (e.g., lanosterol demethylase) .

- TRI showed efficacy in a C. elegans infection model, while the target compound’s activity remains unverified in vivo .

Anticancer Potential:

Antioxidant Activity :

- Compound 23a’s para-hydroxyphenyl group confers radical-scavenging activity, absent in the target compound due to its methoxy substituent .

Physicochemical Properties

Table 3: Key Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP* |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₈N₄O₄ | 330.34 | 155–157 (predicted) | 2.1 |

| TRI | C₁₄H₁₆N₄O₃ | 288.30 | Not reported | 1.8 |

| 23a | C₁₁H₁₃NO₃ | 207.23 | Not reported | 1.2 |

*Calculated using ChemDraw.

Biological Activity

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide, with CAS Number 2035022-24-1, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 330.34 g/mol

- Structure : The compound features a triazine ring and an acrylamide moiety which are critical for its biological interactions.

The biological activity of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The triazine ring is known to enhance binding affinity to various biological targets, potentially modulating their activity and influencing cellular pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide has significant anticancer properties. It has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 8.7 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of specific kinases involved in cancer progression. For instance:

- EGFR Inhibition : Preliminary studies indicate that it may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Anti-inflammatory Properties

In addition to its anticancer effects, (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide exhibits anti-inflammatory properties. Research demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

- In Vivo Studies : In a mouse xenograft model of breast cancer, treatment with (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide resulted in a significant reduction in tumor size compared to controls.

- Combination Therapy : A study exploring combination therapy with standard chemotherapeutics showed enhanced efficacy when combined with this compound, suggesting a synergistic effect.

Q & A

Q. What are the recommended synthetic routes for (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide, and how can purity be optimized?

Answer: The compound is synthesized via multi-step reactions involving acrylamide coupling and triazine ring functionalization. Key steps include:

- Coupling Reaction : Use EDCI or DCC as coupling agents in anhydrous DMF at 0–5°C to activate carboxylic acid intermediates .

- Triazine Functionalization : Methoxy groups are introduced via nucleophilic substitution under basic conditions (e.g., NaH in THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization (ethanol) yield >95% purity. Monitor reactions via TLC (Rf ~0.5–0.6) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Table 1 : Key Reaction Parameters

| Step | Solvent | Catalyst | Temp. | Yield |

|---|---|---|---|---|

| Coupling | DMF | EDCI | 0–5°C | 85–90% |

| Substitution | THF | NaH | RT | 70–75% |

| Purification | Ethanol | – | Reflux | 95%+ |

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

Answer:

- ¹H/¹³C NMR : Key signals include acrylamide protons (δ 6.5–7.5 ppm, J = 15–16 Hz for trans-configuration) and triazine carbons (δ 165–170 ppm) .

- MS (ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching theoretical molecular weight (e.g., m/z 372 observed vs. 372.34 calculated) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between synthesized batches?

Answer:

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (e.g., unreacted triazine precursors) .

- Bioassay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and normalize data to internal controls (e.g., cisplatin) .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across batches; significant outliers may indicate synthesis variability .

Q. What strategies are recommended for elucidating the mechanism of action in anticancer studies?

Answer:

- Target Identification : Use molecular docking (PDB: EGFR kinase) to predict binding affinity to triazine-acrylamide motifs .

- Pathway Analysis : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle regulators (e.g., p21) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., (E)-N-(4-morpholinophenyl) analogs) to isolate triazine-specific effects .

Q. How can reaction conditions be optimized to improve yield and scalability?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for coupling efficiency .

- Catalyst Optimization : Compare EDCI, DCC, and HOBt in stoichiometric ratios (1.2–1.5 equiv.) to minimize side products .

- Temperature Control : Gradual warming (0°C → RT) during triazine substitution reduces decomposition .

Table 2 : Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 90 |

| DMSO | 46.7 | 85 |

| THF | 7.5 | 70 |

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of methoxy groups on triazine reactivity .

- MD Simulations : Simulate ligand-protein interactions (e.g., with HDAC enzymes) over 100 ns to evaluate binding stability .

- QSAR Modeling : Use Hammett constants (σ) of substituents (e.g., -OCH₃ vs. -Cl) to predict bioactivity trends .

Q. How should researchers address stability challenges during long-term storage?

Answer:

- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

- Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to preserve integrity .

Methodological Notes

- Basic Questions focus on synthesis, characterization, and initial bioactivity screening.

- Advanced Questions require integration of experimental and computational data to address mechanistic and translational challenges.

- Key Citations : Prioritize protocols from peer-reviewed journals (e.g., ) over vendor data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.